molecular formula C7H5N5O2 B3179982 5-(4-nitro-1H-imidazol-1-yl)pyrimidine CAS No. 1184914-80-4

5-(4-nitro-1H-imidazol-1-yl)pyrimidine

Cat. No.: B3179982
CAS No.: 1184914-80-4
M. Wt: 191.15 g/mol
InChI Key: QHICHOHNNJJGPC-UHFFFAOYSA-N
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Description

5-(4-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of a nitro group on the imidazole ring makes this compound particularly interesting for various chemical and biological applications. This compound is often studied for its potential in medicinal chemistry and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitro-1H-imidazol-1-yl)pyrimidine typically involves the condensation of a pyrimidine derivative with a nitroimidazole. Common methods include:

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory methods, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitro-1H-imidazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-amino-1H-imidazol-1-yl)pyrimidine.

Mechanism of Action

The mechanism of action of 5-(4-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The imidazole ring can also coordinate with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Ornidazole: Used for its antiprotozoal and antibacterial properties.

Uniqueness

5-(4-nitro-1H-imidazol-1-yl)pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-nitroimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-3-11(5-10-7)6-1-8-4-9-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICHOHNNJJGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)N2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654996
Record name 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184914-80-4
Record name 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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